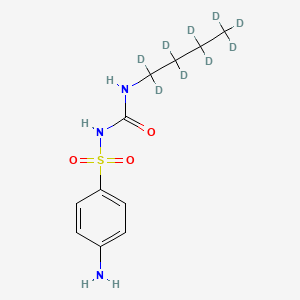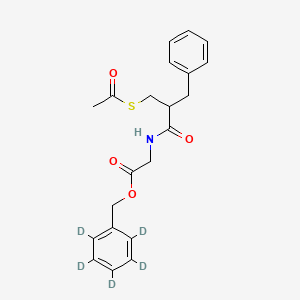
1-Stéaroyl-rac-glycérol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Stearoyl-rac-glycerol-d5 is a deuterated form of 1-Stearoyl-rac-glycerol, a monoglyceride derived from stearic acid and glycerol. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies .
Applications De Recherche Scientifique
1-Stearoyl-rac-glycerol-d5 is widely used in scientific research, including:
Mécanisme D'action
Target of Action
1-Stearoyl-rac-glycerol-d5 is a deuterated derivative of 1-stearoyl-rac-glycerol, a natural triacylglycerol found in various biological sources It’s known that monoacylglycerols like 1-stearoyl-rac-glycerol generally interact with lipid metabolism pathways and can be involved in various biological processes .
Mode of Action
As a deuterated derivative of 1-stearoyl-rac-glycerol, it is often used as a tracer in metabolic studies to investigate the absorption, distribution, and metabolism of lipids in the body . It can also be used to study the molecular mechanisms of lipid signaling and metabolism in various biological systems .
Biochemical Pathways
1-Stearoyl-rac-glycerol-d5 can be used to understand and research the metabolism, absorption, and transport processes of fatty acids, as well as their association with related diseases . It can also be used to study lipid metabolic pathways and identify metabolic products in lipidomics .
Pharmacokinetics
As a deuterated compound, it is often used in studies to track the metabolism and distribution of lipids in the body .
Result of Action
It is known that it can be used to study the molecular mechanisms of lipid signaling and metabolism in various biological systems .
Action Environment
Analyse Biochimique
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Stearoyl-rac-glycerol-d5 can be synthesized through the esterification of stearic acid with glycerol in the presence of a deuterating agent. The reaction typically involves heating the reactants under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of 1-Stearoyl-rac-glycerol-d5 involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-Stearoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Stearic acid and glycerol derivatives.
Reduction: Alcohol forms of the compound.
Substitution: Various substituted glycerol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Stearoyl-rac-glycerol: The non-deuterated form, used similarly in research but without the stable isotope labeling.
1-Oleoyl-rac-glycerol: Another monoglyceride with an oleic acid moiety, used in similar applications but with different physical and chemical properties.
1-Palmitoyl-rac-glycerol: Contains a palmitic acid moiety, used in lipid research and drug delivery.
Uniqueness
1-Stearoyl-rac-glycerol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in metabolic and pharmacokinetic research .
Propriétés
Numéro CAS |
1432065-28-5 |
|---|---|
Formule moléculaire |
C21H42O4 |
Poids moléculaire |
363.594 |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i18D2,19D2,20D |
Clé InChI |
VBICKXHEKHSIBG-UITAJUKKSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Synonymes |
Octadecanoic Acid 2,3-Dihydroxypropyl Ester-d5; 1-Monostearin-d5; (+/-)-2,3-Dihydroxypropyl Octadecanoate-d5; 1-Glyceryl Stearate-d5; 1-Monooctadecanoylglycerol-d5; Aldo 33-d5; Aldo 75-d5; Aldo MSD-d5; NSC 3875-d5; Sandin EU-d5; Stearic Acid α-Monog |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)

![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)






![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)
